Mapi-alpha

HIV-1 protease inhibition aspartic protease selectivity antiviral screening

Batch-to-batch variability in chymostatin mixtures compromises HIV-1 protease counterscreening and protease inhibition studies. α-MAPI (SP-Chymostatin B) is a purified, valine-only MAPI congener that resolves this issue. • HIV-1 protease IC50: 0.9 μM; no inhibition of host aspartic proteases (vs. pepstatin) • Dual serine/cysteine protease inhibition: Ki = 0.28 μM (chymotrypsin, papain); Ki = 0.66 μM (cathepsin B) • Homogeneous MW 595.69 Da; unambiguous LC-MS reference standard for MAPI congeners

Molecular Formula C30H41N7O6
Molecular Weight 595.7 g/mol
Cat. No. B12100458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapi-alpha
Molecular FormulaC30H41N7O6
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)
InChIKeySABSBIPNNYDZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-MAPI (SP-Chymostatin B) Defined Protease Inhibitor


α-MAPI (also designated SP-Chymostatin B, CAS 70857-49-7) is a microbially derived tetrapeptide aldehyde belonging to the microbial alkaline proteinase inhibitor (MAPI) family, first isolated from Streptomyces nigrescens WT-27 and subsequently from Streptomyces chromofuscus . It is one of three naturally occurring MAPI congeners (α, β, γ) that share a conserved peptidic backbone incorporating arginine and phenylalanine residues but differ in their aliphatic amino acid composition [1]. The compound functions as a potent, broad-spectrum inhibitor of serine and cysteine proteases—including chymotrypsin, papain, cathepsin B, and chymotrypsin-like serine proteinases—through a C-terminal aldehyde moiety that acts as a transition-state analogue .

Inhibitor Class
Serine/cysteine dual protease inhibitor, peptide aldehyde transition-state analogue
Molecular Identity
Defined α-MAPI (SP-Chymostatin B), valine-only congener
Research Context
Broad-spectrum protease inhibition studies; natural product protease research

Why α-MAPI Cannot Be Replaced by Generic Cocktails


Despite sharing an overlapping inhibitory spectrum with related MAPI congeners (β-MAPI, γ-MAPI) [1] and with the commercially prevalent chymostatin mixture (which contains chymostatin A, B, and C in variable ratios), α-MAPI exhibits a unique combination of molecular identity, target selectivity, and kinetic behaviour that precludes simple interchange. The three MAPI variants differ in their aliphatic amino acid residue—α-MAPI contains valine only, β-MAPI contains valine plus trace leucine/isoleucine, and γ-MAPI contains leucine plus isoleucine—resulting in different inhibitory potentials despite an identical target spectrum [1]. Furthermore, α-MAPI demonstrates a selectivity profile distinct from the broader aspartic protease inhibitor pepstatin: both inhibit HIV-1 protease with comparable potency, yet α-MAPI uniquely spares other host aspartic proteases [2]. Procurement of chymostatin mixtures in place of purified α-MAPI introduces batch-to-batch compositional variability that compromises experimental reproducibility in quantitative protease inhibition studies.

MAPI congener composition may differ: α-MAPI is valine-only, while β/γ contain mixed aliphatic residues, potentially shifting inhibitory potency.
Pepstatin inhibits multiple host aspartic proteases; α-MAPI may not, requiring verification in HIV-1 vs. host protease counterscreens.
Commercial chymostatin mixtures introduce batch-dependent compositional variation, which may compromise inhibitory reproducibility in quantitative studies.

Quantitative Differentiation Evidence for α-MAPI


HIV-1 Protease Selectivity vs. Pepstatin

α-MAPI inhibits HIV-1 protease with an IC50 of 0.9 μM, a potency comparable to that of pepstatin [1]. Critically, unlike pepstatin—a broad-spectrum aspartic protease inhibitor—α-MAPI exhibits no detectable activity on other host aspartic proteases [1]. This selectivity was established in a screening program that isolated α-MAPI from Streptomyces fermentation broths using an HIV-1 protease-specific assay [2].

HIV-1 Protease Selectivity
Head-to-head
IC50 = 0.9 μM (HIV-1 protease); no detectable inhibition of other host aspartic proteases. Comparator pepstatin: comparable anti-HIV-1 potency but inhibits multiple host aspartic proteases.
Reported selectivity distinction may support HIV-1 protease counterscreening without host aspartic protease cross-reactivity.
In vitro recombinant HIV-1 protease assay; selectivity requires confirmation in cellular context.
HIV-1 protease inhibition aspartic protease selectivity antiviral screening

Structural Identity: Defined Valine-Only Congener

Amino acid compositional analysis of purified crystalline MAPI inhibitors revealed that α-MAPI contains exclusively valine as its aliphatic amino acid residue, whereas β-MAPI contains valine plus small amounts of leucine and isoleucine, and γ-MAPI contains leucine plus isoleucine with only trace valine [1]. Despite these compositional differences, all three congeners exhibited an identical qualitative inhibitory spectrum against microbial alkaline proteinases, α-chymotrypsin, papain, ficin, bromelain, and cathepsin B, but with different inhibitory potentials [1].

Valine-Only Identity
Head-to-head
α-MAPI: valine only. β-MAPI: valine + trace Leu/Ile. γ-MAPI: Leu + Ile, trace valine.
Single-residue composition may ensure lot-to-lot molecular homogeneity for quantitative SAR studies.
Amino acid analysis of crystalline MAPI from S. nigrescens WT-27.
natural product characterization MAPI congeners amino acid analysis

Broad-Spectrum Serine/Cysteine Protease Ki Profile

Systematic Ki determination by Lee et al. (2000) using MAPI isolated from Streptomyces chromofuscus SMF28 established that MAPI inhibits representative serine proteases with Ki values of 0.28 μM (chymotrypsin) and 0.63 μM (proteinase K), and representative cysteine proteases with Ki values of 0.66 μM (cathepsin B) and 0.28 μM (papain) [1]. These values place MAPI in a sub-micromolar potency range across both mechanistic classes, distinguishing it from class-selective inhibitors such as leupeptin, which does not inhibit α-chymotrypsin [2].

Protease Ki Profile
Reported
Ki (chymotrypsin) = 0.28 μM; Ki (proteinase K) = 0.63 μM; Ki (cathepsin B) = 0.66 μM; Ki (papain) = 0.28 μM. Dual serine/cysteine coverage.
Reported sub-micromolar Ki range across both mechanistic classes may support broad-spectrum protease suppression in cell lysate studies.
Cross-study comparable; leupeptin does not inhibit chymotrypsin.
enzyme kinetics protease inhibition constants serine/cysteine protease profiling

Slow-Binding vs. Rapid-Equilibrium Kinetics

Progress curve analysis by Lee et al. (2000) revealed that MAPI exhibits three distinct kinetic inhibition modes depending on the target protease: slow-binding inhibition of cathepsin B, rapid equilibrium association with chymotrypsin (reversible upon substrate addition), and a classical competitive inhibition pattern with proteinase K [1]. This differential kinetic behaviour was demonstrated within a single study under identical experimental conditions, establishing that MAPI's inhibitory profile is not merely potency-driven but mechanistically diverse across protease targets.

Kinetic Mechanism
Head-to-head
MAPI vs. cathepsin B: slow-binding; vs. chymotrypsin: rapid reversible; vs. proteinase K: classical competitive inhibition.
Kinetic mode divergence implies pre-incubation time may be critical for cathepsin B potency determination.
Progress curve analysis; S. chromofuscus SMF28 MAPI.
slow-binding inhibition enzyme kinetics cathepsin B chymotrypsin

Single Defined Component vs. Chymostatin Mixtures

α-MAPI (SP-Chymostatin B) is the purified single-component protease inhibitor characterized by a valine residue at the key P1-adjacent position (molecular weight 595.69 Da, formula C30H41N7O6), whereas commercially available 'chymostatin' is a mixture of three components—chymostatin A (Leu, major form, MW 607.7 Da), chymostatin B (Val, MW 593.7 Da), and chymostatin C (Ile, MW 607.7 Da)—in batch-variable ratios . The chymostatin mixture has reported Ki values of 9.36 nM (chymotrypsin) and 13.1 nM (chymase) , whereas purified α-MAPI exhibits Ki values of 0.28 μM (chymotrypsin) and 0.66 μM (cathepsin B) [1]. The apparent potency difference may partly reflect the contribution of chymostatin A (the major, more potent component) in the mixture, underscoring the risk of potency miscalibration when substituting mixtures for the defined single agent.

Defined Component vs. Mixtures
Context-dependent
α-MAPI (single compound, MW 595.69 Da, valine) vs. chymostatin mixture (A, B, C in variable ratios). Reported Ki for chymostatin mixture: 9.36 nM (chymotrypsin) vs. α-MAPI: 0.28 μM.
Defined single component may reduce batch-dependent potency variation; mixture Ki dominated by chymostatin A.
Class-level comparison; batch ratios not controlled in mixture.
SP-Chymostatin B chymostatin composition protease inhibitor procurement

Optimized Research Applications of α-MAPI


HIV-1 Protease Drug Discovery Selectivity Screening

In HIV-1 protease inhibitor screening cascades, α-MAPI serves as a control compound that discriminates viral from host aspartic protease activity. With an IC50 of 0.9 μM against HIV-1 protease and no detectable inhibition of other aspartic proteases—unlike pepstatin—α-MAPI enables counterscreening protocols that verify target engagement specificity [1]. This application is supported by the original isolation of α-MAPI from a dedicated HIV-1 protease inhibitor screening program .

Broad-Spectrum Protease Inhibition in Cell Lysate Proteomics

For proteomic workflows requiring suppression of both serine and cysteine protease activities during cell lysis and protein extraction, α-MAPI provides dual-class coverage (Ki = 0.28 μM for chymotrypsin and papain; Ki = 0.66 μM for cathepsin B) [1]. The use of purified α-MAPI in place of undefined chymostatin mixtures (which vary in A:B:C ratio between batches) yields consistent protease suppression at working concentrations of 10–100 μM , improving inter-experiment reproducibility.

Kinetic Mechanistic Studies of Differential Inhibition

The divergent kinetic behaviour of MAPI—slow-binding inhibition of cathepsin B versus rapid reversible inhibition of chymotrypsin and classical inhibition of proteinase K—makes it a valuable probe for studying time-dependent inhibitor mechanisms [1]. Researchers can exploit the pre-incubation time dependence of cathepsin B inhibition to design pulse-chase experiments that discriminate between covalent and non-covalent modes of protease inactivation.

Natural Product Reference Standard for MAPI Congeners

In natural product discovery programs investigating Streptomyces-derived protease inhibitors, purified α-MAPI (valine-only congener, MW 595.69 Da) serves as a chromatographic and spectroscopic reference standard for distinguishing the three MAPI congeners (α, β, γ) [1]. Its homogeneous amino acid composition—unlike the heterogeneous β- and γ-forms—facilitates unambiguous identification by LC-MS and amino acid analysis in fermentation broth screening campaigns [1].

Application
Selection Property
Validation Focus
HIV-1 protease selectivity screening
Viral vs. host aspartic protease selectivity
Counterscreen against host aspartic proteases
Cell lysate proteomics protease suppression
Dual serine/cysteine coverage
Consistent Ki across target proteases
Time-dependent inhibition mechanism studies
Slow-binding vs. rapid-equilibrium kinetics
Pre-incubation time dependence for cathepsin B
MAPI congener reference identification
Defined valine-only composition
Chromatographic/spectroscopic differentiation from β/γ-MAPI
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